molecular formula C23H22N2O2S2 B12022245 (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 609795-19-9

(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12022245
CAS No.: 609795-19-9
M. Wt: 422.6 g/mol
InChI Key: LWUFXYMOZJCTTI-VXPUYCOJSA-N
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Description

The compound “(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound and a thiol.

    Introduction of the indole moiety: This step may involve the condensation of the thiazolidinone intermediate with an indole derivative under acidic or basic conditions.

    Functional group modifications: Further modifications to introduce the butyl and methylbenzyl groups can be carried out using standard organic synthesis techniques such as alkylation or acylation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents, acids, or bases can be used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, thiazolidinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of “(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” would need to be investigated through experimental studies.

Medicine

In medicine, compounds with similar structures have shown promise as therapeutic agents for various diseases

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of “(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” would depend on its specific biological target. Potential mechanisms may include:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure and have been studied for their diverse biological activities.

    Indole derivatives: Compounds containing the indole moiety are known for their pharmacological properties and are used in various therapeutic applications.

Uniqueness

The uniqueness of “(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

609795-19-9

Molecular Formula

C23H22N2O2S2

Molecular Weight

422.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N2O2S2/c1-3-4-13-24-22(27)20(29-23(24)28)19-17-7-5-6-8-18(17)25(21(19)26)14-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3/b20-19-

InChI Key

LWUFXYMOZJCTTI-VXPUYCOJSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S

Origin of Product

United States

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